N-Methyldipropylamine
Description
Historical Context of N-Methyldipropylamine in Amine Chemistry
The study of simple aliphatic amines dates back to the 19th century, but the systematic investigation and application of more complex polyamines like 3,3′-Diamino-N-methyldipropylamine are a more recent development. The progression of amine chemistry has been driven by the need for compounds with specific functionalities, such as the ability to act as chelating agents, building blocks for polymers, and as molecules with defined biological activity. Polyamines, characterized by two or more amine groups, became a focal point of research due to their unique chemical properties, including high reactivity and the capacity to form strong interactions with various substrates.
While specific early synthesis records for 3,3′-Diamino-N-methyldipropylamine are not prominently documented in seminal historical texts, its development is intrinsically linked to the broader exploration of polyamines. Traditional synthesis routes for such compounds often involved reactions that could produce a range of methylated and propylated amines. The isolation and characterization of specific isomers and derivatives like 3,3′-Diamino-N-methyldipropylamine became more feasible with the advent of modern chromatographic and spectroscopic techniques, allowing researchers to harness its specific properties for advanced applications.
Current Research Landscape and Significance of this compound
In contemporary chemical research, 3,3′-Diamino-N-methyldipropylamine is recognized for its versatility. Its structure, featuring a central tertiary amine flanked by two primary amine groups, allows it to function in multiple capacities.
Key areas of current research include:
Biomolecule Purification: The compound is used as a versatile affinity ligand in chromatography. nih.gov When immobilized on a matrix like agarose (B213101), it effectively purifies biomolecules such as proteins and supercoiled plasmid DNA. nih.govresearchgate.net The purification can be achieved under mild conditions, using an increasing salt gradient to elute the target molecules, which is a significant advantage in maintaining their biological activity. nih.govresearchgate.net
Polymer Synthesis and Materials Science: The presence of multiple reactive amine groups makes it a valuable monomer and cross-linking agent in polymer synthesis. smolecule.comcymitquimica.com It is used to develop materials with specific properties, such as improved thermal resistance or mechanical strength. smolecule.com Research has also highlighted its role in creating zwitterionic nanofiltration membranes.
Chemical Synthesis Intermediate: It serves as a precursor in the synthesis of a wide range of other chemicals. smolecule.com Applications include the production of surfactants, agrochemicals, and more complex molecules like new bischromone derivatives with potential as anticancer drugs. smolecule.comontosight.aisigmaaldrich.comscientificlabs.co.uksigmaaldrich.com It has also been used to synthesize polyamine derivatives containing dimeric quinolone and other heterocyclic moieties. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comchemicalbook.com
Electrolytes and Corrosion Inhibition: With its multiple amine groups that can be positively charged, the compound can function as a cationic electrolyte, making it relevant for research in battery development and electrochemical studies. smolecule.combiosynth.com It has also been investigated for its potential as a corrosion inhibitor for metal protection. ontosight.ai
Biomedical and Pharmaceutical Research: Its inherent biological activity has made it a candidate for developing new therapeutic agents, particularly in antimicrobial and anticancer research. smolecule.com Furthermore, derivatives of the compound have been explored for use in disinfectant formulations due to their microbicidal activity against various microorganisms.
Nomenclature and Structural Variants in Academic Literature
The nomenclature surrounding this compound and its related structures can be ambiguous. It is crucial to distinguish between the different compounds that are often referred to by similar names in the literature. The CAS Number provides the most definitive identification for each distinct chemical entity.
This name, along with its synonym N,N-Bis(γ-aminopropyl)methylamine, explicitly describes the structure of the triamine compound with the CAS number 105-83-9. smolecule.comchemeo.comscbt.com The structure consists of a central methylamine (B109427) group bonded to two separate 3-aminopropyl chains. smolecule.com This nomenclature is frequently used in chemical manufacturing and biochemical research contexts where its function as a polyamine is highlighted. smolecule.com It is studied for its role as a precursor in the synthesis of polymers and other chemicals, as a cationic electrolyte, and for its interactions with biological systems like proteins. smolecule.com
This is another widely accepted and systematic name for the same compound (CAS 105-83-9). nih.govontosight.aisigmaaldrich.comchemeo.com This name emphasizes the two primary amino groups at the 3 and 3′ positions of the dipropylamine (B117675) backbone, which has a methyl group on the central nitrogen. It is commonly used in studies focusing on its application as a ligand in affinity chromatography for the purification of proteins and nucleic acids. nih.gov Research under this name often explores its low cost and low toxicity as a ligand, making it a practical tool in biotechnology. nih.govresearchgate.net
This name also refers to the identical chemical with CAS number 105-83-9. chemeo.com It describes the molecule by identifying one side as an N-methyl-1,3-propanediamine which is substituted on the methyl-bearing nitrogen with a 3-aminopropyl group. This nomenclature variant is often found in chemical property databases and formal chemical registration systems like the US EPA's Substance Registry Services. chemeo.comepa.gov
In contrast to the variants above, N-methyl dipropyl amine (also known as this compound) refers to a different, simpler molecule. nih.govchemspider.com This compound is a tertiary amine with the chemical formula C7H17N and the CAS number 3405-42-3. nih.govsigmaaldrich.comscbt.com Its structure consists of a single nitrogen atom bonded to one methyl group and two n-propyl groups. sigmaaldrich.com It lacks the primary amine groups that characterize the more complex triamine discussed previously. Research on this compound focuses on different areas, such as its use in studies of catalytic C(sp3)-H bond activation in tertiary alkylamines. nih.gov
The distinct properties of these two compounds are summarized in the table below.
Interactive Data Table: Comparison of this compound Variants
| Property | 3,3′-Diamino-N-methyldipropylamine | N-methyl dipropyl amine (MDPA) |
|---|---|---|
| Chemical Formula | C₇H₁₉N₃ biosynth.com | C₇H₁₇N nih.gov |
| Molecular Weight | 145.25 g/mol biosynth.com | 115.22 g/mol nih.gov |
| CAS Number | 105-83-9 biosynth.com | 3405-42-3 nih.gov |
| Synonyms | N,N-Bis(3-aminopropyl)methylamine, N-(3-Aminopropyl)-N-methyl-1,3-propanediamine chemeo.com | N-methyl-N-propylpropan-1-amine nih.gov |
| Boiling Point | 110-112 °C at 6 mmHg sigmaaldrich.comscientificlabs.co.uk | 117 °C sigmaaldrich.comsigmaaldrich.com |
| Density | 0.901 g/mL at 25 °C sigmaaldrich.comscientificlabs.co.uk | 0.734 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.4725 sigmaaldrich.comscientificlabs.co.uk | n20/D 1.406 sigmaaldrich.comsigmaaldrich.com |
| Key Functional Groups | 2 Primary Amines, 1 Tertiary Amine | 1 Tertiary Amine |
Pentamethyldipropylenetriamine (PMDPT)
Pentamethyldipropylenetriamine (PMDPT), with the chemical name N,N,N',N'',N''-Pentamethyldipropylenetriamine, is a more complex polyamine that is structurally related to this compound. echemi.com While both are tertiary amines, PMDPT contains three nitrogen atoms within its structure, linked by propylene (B89431) groups, and is more specifically classified as a triamine. atamanchemicals.com This compound often appears in related searches due to the shared "dipropylene" component in its name, but it possesses different properties and applications.
PMDPT is primarily used as a catalyst and a curing agent in industrial processes, such as in the formulation of epoxy resins and polyurethane foams. atamanchemicals.com Its multiple nitrogen sites make it an effective ligand in coordination chemistry. atamanchemicals.com
Table 2: Physicochemical Properties of Pentamethyldipropylenetriamine (PMDPT)
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₇N₃ echemi.com |
| Molar Mass | 201.35 g/mol echemi.com |
| Appearance | Liquid echemi.com |
| Density | 0.83 - 0.9 g/cm³ echemi.com |
| Boiling Point | 102 °C at 11 mmHg echemi.com |
| Flash Point | 80.9 - 92 °C echemi.com |
| Refractive Index | 1.4450 to 1.466 echemi.com |
| CAS Number | 3855-32-1 echemi.com |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-propylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBMZKBIZUWTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955612 | |
| Record name | N-Methyl-N-propylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3405-42-3 | |
| Record name | N-Methyl-N-propylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyldipropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Established Synthesis Routes for N-Methyldipropylamine
Reductive amination stands out as a highly effective and widely employed method for the synthesis of amines. masterorganicchemistry.comlibretexts.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is subsequently reduced to the corresponding amine. mpg.dechim.it For the synthesis of this compound, this can be achieved through the reaction of propionaldehyde (B47417) with N-methylamine.
The initial reaction between N-methylamine and two equivalents of propionaldehyde likely proceeds through the formation of an enamine intermediate, which then undergoes a second addition to another molecule of propionaldehyde. The resulting intermediate is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.commpg.de The choice of reducing agent can be critical, with NaBH₃CN being particularly effective as it is selective for the reduction of the iminium ion over the carbonyl group. mpg.de
A general representation of this two-step, one-pot reaction is as follows:
Step 1: Imine/Enamine Formation CH₃NH₂ + 2 CH₃CH₂CHO → [Intermediate Iminium/Enamine Species] + H₂O
Step 2: Reduction [Intermediate Iminium/Enamine Species] + Reducing Agent → CH₃N(CH₂CH₂CH₃)₂
The conditions for reductive amination can be tailored to optimize the yield and purity of the final product. Key parameters include the choice of solvent, temperature, and pH.
| Reactant 1 | Reactant 2 | Reducing Agent | Typical Solvents | Typical Conditions | Product |
| N-Methylamine | Propionaldehyde | NaBH₃CN, NaBH₄ | Methanol (B129727), Ethanol, Dichloromethane | Room Temperature, Mildly Acidic or Neutral pH | This compound |
This table represents a generalized scheme for the reductive amination synthesis of this compound. Specific yields and reaction times can vary based on the detailed experimental setup.
The alkylation of amines is a fundamental method for the synthesis of more substituted amines. libretexts.org In the context of this compound synthesis, this can be achieved by the methylation of dipropylamine (B117675). This reaction involves the nucleophilic attack of the secondary amine on a methylating agent.
A common and effective methylating agent for this purpose is methyl iodide (CH₃I). google.com The reaction proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom of dipropylamine attacks the electrophilic carbon atom of methyl iodide, displacing the iodide ion and forming the tertiary amine.
(CH₃CH₂CH₂)₂NH + CH₃I → CH₃N(CH₂CH₂CH₃)₂ + HI
To drive the reaction to completion and to neutralize the hydrogen iodide byproduct, a base is often added. The choice of base and solvent is crucial to prevent side reactions and to ensure a good yield.
| Amine Precursor | Alkylating Agent | Base (optional) | Typical Solvents | Typical Conditions | Product |
| Dipropylamine | Methyl Iodide | Triethylamine (B128534), Potassium Carbonate | Acetonitrile, DMF, THF | Room Temperature to Reflux | This compound |
This table illustrates a general approach for the synthesis of this compound via alkylation. The specific conditions can influence the rate and efficiency of the reaction.
Direct amination involves the reaction of an alkyl halide with ammonia (B1221849) or a less substituted amine to form a more substituted amine. While theoretically possible to synthesize this compound through the direct reaction of a propyl halide with N-methylamine, this method is often plagued by a lack of selectivity. egyankosh.ac.in The initial product, N-methylpropylamine, can further react with the propyl halide to form this compound. However, the reaction can continue, leading to the formation of a quaternary ammonium (B1175870) salt. This results in a mixture of products that can be difficult to separate, leading to lower yields of the desired tertiary amine. Due to these control issues, direct amination is generally less favored for the specific synthesis of tertiary amines like this compound compared to reductive amination or the alkylation of a secondary amine precursor.
Advanced Synthetic Strategies and Modifications
Beyond the established routes, research into novel synthetic methodologies continues to expand the toolkit for amine synthesis. These advanced strategies can offer improved efficiency, milder reaction conditions, or access to functionalized derivatives.
Pyrrole-2-carboxaldehyde is a versatile building block in organic synthesis, often utilized in the construction of complex heterocyclic structures and macrocycles. nih.govresearchgate.net While a direct one-step synthesis of this compound from pyrrole-2-aldehyde is not a standard transformation, the reactivity of the aldehyde group allows for its potential use in a multi-step synthesis.
One plausible pathway involves the reductive amination of pyrrole-2-carboxaldehyde with dipropylamine. This reaction would yield N,N-dipropyl-(1H-pyrrol-2-yl)methanamine. The pyrrole (B145914) ring could then, in principle, be cleaved and the resulting fragments further modified to yield this compound, although this would likely be a complex and low-yielding process. A more direct, albeit still multi-step, approach could involve the reductive amination of pyrrole-2-carboxaldehyde with N-methylamine to form N-methyl-(1H-pyrrol-2-yl)methanamine, followed by subsequent alkylation reactions.
The reductive amination of pyrrole-2-carboxaldehyde with an amine can be represented as:
Pyrrole-2-CHO + R₂NH + Reducing Agent → Pyrrole-CH₂NR₂
While this does not directly yield this compound, it highlights the potential of using bio-based or heterocyclic aldehydes in the synthesis of various amines.
Carbon nanodots (CDs) are a class of fluorescent nanomaterials that have garnered significant attention for their applications in bioimaging, sensing, and catalysis. mdpi.comnih.gov The properties of CDs can be tuned by doping them with heteroatoms, with nitrogen being a common dopant to enhance their quantum yield and photoluminescence. mdpi.comnih.gov
Amines are frequently used as nitrogen precursors in the synthesis of N-doped CDs. While there is no direct report found on the use of this compound itself, a closely related compound, 3,3′-diamino-N-methyldipropylamine, has been successfully employed as a precursor for the synthesis of nitrogen-doped carbon dots. open.ac.ukmaynoothuniversity.ienih.govgoogle.com This suggests that N-alkyldipropylamine structures can serve as effective nitrogen sources.
The synthesis of N-doped CDs typically involves the hydrothermal or solvothermal treatment of a carbon source and a nitrogen source. mdpi.com The amine precursor not only provides the nitrogen atoms for doping but can also influence the surface chemistry and, consequently, the properties of the resulting CDs.
| Carbon Source | Nitrogen Precursor (example) | Synthesis Method | Application of resulting N-CDs |
| Citric Acid | 3,3′-diamino-N-methyldipropylamine | Hydrothermal/Solvothermal | Fluorescent probes, Bioimaging |
| Glucose | Ethylenediamine | Hydrothermal | Sensing, Catalysis |
This table provides examples of amine precursors used in the synthesis of N-doped carbon dots, illustrating the potential role of this compound or its derivatives in this field. The use of such amines can lead to CDs with specific surface functionalities that can be beneficial for various applications.
Synthesis of Functionalized Carbon Nanodots (CDs) using this compound as a Precursor
One-step microwave irradiation methods
Microwave-assisted synthesis has emerged as a significant green chemistry technique that accelerates reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. cem.com This technology leverages the direct coupling of microwave energy with molecules possessing a dipole moment, resulting in efficient internal heating. anton-paar.com The principle is based on the Arrhenius law, where a 10 °C increase in reaction temperature can roughly halve the reaction time, and microwave reactors can safely heat reactions to temperatures far beyond the solvent's boiling point in sealed vessels. anton-paar.com This rapid, localized heating minimizes the formation of byproducts. anton-paar.com
While microwave irradiation is a well-established method for a wide range of organic syntheses, including the formation of N-heterocycles and various nanoparticles, specific one-step protocols for the synthesis of this compound itself are not extensively detailed in the provided research. cem.comnih.govnih.govmdpi.com However, the general principles of microwave-assisted organic synthesis are applicable. For instance, a pseudo three-component reaction for synthesizing N-methyl-1,4-dihydropyridines has been successfully developed using microwave irradiation, highlighting the method's utility for N-alkylated compounds. nih.gov This approach offers benefits like short reaction times and the avoidance of toxic solvents or expensive catalysts. nih.gov The synthesis of N-acetylneuraminic acid congeners has also been significantly accelerated using microwave-assisted protocols, reducing reaction times from hours to minutes. nih.gov
| Microwave Synthesis Parameter | General Advantage | Reference |
| Heating Method | Direct internal heating via dielectric interaction | anton-paar.com |
| Reaction Time | Significantly reduced (minutes vs. hours/days) | cem.comanton-paar.com |
| Temperature Control | Rapid heating to superheated temperatures in sealed vessels | anton-paar.com |
| Product Purity | Reduced byproduct formation | anton-paar.com |
| Green Chemistry | Avoidance of toxic solvents, potential for catalyst-free reactions | nih.gov |
Role in controlling CD properties
Nitrogen-doped carbon dots (N-CQDs) are a class of fluorescent nanomaterials with applications in sensing and bioimaging, owing to their excellent water solubility, biocompatibility, and tunable photoluminescence (PL). nih.govmdpi.com The incorporation of nitrogen atoms into the carbon lattice is a crucial strategy for modulating the electronic structure and surface properties of carbon dots (CDs), which in turn enhances their fluorescence quantum yield (QY). nih.govsjtu.edu.cn
Amines are frequently used as nitrogen sources in the synthesis of N-CQDs through methods like hydrothermal treatment or microwave-assisted synthesis. nih.govsjtu.edu.cn this compound can serve as such a nitrogen precursor. The amino groups on the surface of the resulting N-CQDs play a critical role in their properties. For example, the fluorescence intensity of N-CQDs can be highly sensitive to pH changes due to the protonation and deprotonation of surface functional groups like amino and carboxyl groups. nih.gov This sensitivity allows N-CQDs to function as robust fluorescent pH sensors. nih.gov
Furthermore, the surface properties imparted by nitrogen doping influence the interaction of N-CQDs with other molecules, such as metal ions. N-CQDs have demonstrated high sensitivity and selectivity for Fe³⁺ ions, where the ion quenches the fluorescence of the dots, forming the basis for a detection sensor. nih.gov In the context of biosensors, precursors like this compound are selected for the synthesis of carbon nanoparticles used in constructing amperometric biosensors. researchgate.net The specific properties endowed by the amine precursor are essential for the sensor's performance. The doping of CDs can tune their PL properties, and nitrogen doping, in particular, has been shown to enhance PL emission. sjtu.edu.cnfrontiersin.org
Synthesis of Bis-Acridone Derivatives Utilizing this compound as a Linker
This compound, specifically its diamino derivative (3,3'-diamino-N-methyldipropylamine), serves as a versatile linker in the synthesis of complex molecules, such as bis-acridone derivatives. google.com These compounds, which feature two planar aromatic ring systems joined by a flexible chain, have been investigated as potential antitumor agents due to their ability to intercalate with DNA. google.comnih.gov The nature of the linking chain, including its length and rigidity, is a critical factor in the DNA binding affinity of these molecules. google.comsemanticscholar.org
In a typical synthesis, a chloro-nitro-acridone derivative is reacted with 3,3'-diamino-N-methyldipropylamine in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com The reaction is often facilitated by a base such as triethylamine and proceeds at an elevated temperature (e.g., 80 °C) for several hours. google.comepo.org The product is then precipitated by adding water. google.com This synthetic strategy has been used to create a series of potent and highly selective antitumor agents where two imidazoacridinone rings are connected by an N-methyl-dipropylamine-type linker. nih.gov
The rationale for using an aminoalkyl chain like this compound as a linker is that it is positively charged under physiological conditions, allowing it to interact favorably with the negatively charged phosphate (B84403) backbone of DNA. semanticscholar.orgmdpi.com This interaction helps to position the terminal aromatic chromophores for optimal stacking interactions within the DNA structure. semanticscholar.org
Table of Reaction Details for Bis-Acridone Synthesis
| Reactant 1 | Reactant 2 (Linker) | Solvent | Conditions | Product Type | Reference |
| 1-chloro-7-methoxy-4-nitro-9(1OH)-acridone | 3,3'-diamino-N-methyldipropylamine | Dimethyl sulfoxide (DMSO) | 80 °C, 2 hours | Bis(nitroacridinone) derivative | google.com |
| 1-chloro-4-nitro-9(1OH)-acridone | 3,3'-diamino-N-methyldipropylamine | Dimethyl sulfoxide (DMSO) | Room Temperature, 2 hours | Bis(nitroacridinone) derivative | google.com |
Polymerization Reactions and Co-monomer Applications
This compound is a key initiator molecule in the production of autocatalytic polyols, which are essential components in the manufacture of polyurethane products, particularly flexible foams. google.comgoogle.comjustia.com Specifically, 3,3'-diamino-N-methyldipropylamine is used as an initiator for the alkoxylation process (reaction with alkylene oxides like propylene (B89431) oxide or ethylene (B1197577) oxide) to create amine-initiated polyether polyols. google.comjustia.com
The defining feature of these polyols is their "autocatalytic" nature. The tertiary amine group (N-methyl) present in the initiator molecule's structure is preserved in the final polyol. google.comepo.org This built-in tertiary amine functionality acts as a catalyst for the polyurethane-forming reaction between the polyol and an isocyanate. epo.org This eliminates or reduces the need for volatile amine catalysts, which is advantageous for creating low-emission polyurethane foams. google.com The primary and secondary amine groups of the initiator become the sites for the initiation of the polyol chains. google.com
| Initiator Compound | Key Functional Group | Role in Polyol | Application | Reference |
| 3,3'-diamino-N-methyldipropylamine | Tertiary amine (-N(CH₃)-) | Provides autocatalytic activity | Low-emission polyurethane foams | google.comgoogle.comjustia.com |
| 3,3'-diamino-N-methyldipropylamine | Primary amines (-NH₂) | Initiation sites for polyol chains | Polyurethane synthesis | google.com |
These autocatalytic polyols can be used in various polyurethane applications, including flexible foams for furniture and bedding, as well as in coatings and adhesives. google.comatamanchemicals.com
Tertiary amines, including this compound, can function as ligands or catalysts in various polymerization reactions, particularly those involving transition metal complexes. atamanchemicals.comnih.gov In Atom Transfer Radical Polymerization (ATRP), for instance, nitrogen-containing ligands are crucial for stabilizing the copper catalyst and modulating its activity. nih.govsigmaaldrich.com The choice of ligand affects the polymerization rate and the control over the final polymer's molecular weight and structure. nih.gov While compounds like Pentamethyldipropylenetriamine (PMDPT) are well-known ATRP ligands, the principle extends to other multidentate amines. atamanchemicals.comnih.gov
In the context of ethylene polymerization, this compound has been studied for its role as a Lewis base that can interact with and inhibit the catalyst. nih.gov In a study using bimetallic nickel catalysts, this compound was shown to inhibit the catalytic activity. Interestingly, the degree of inhibition was dependent on the spatial arrangement (atropisomerism) of the catalytic centers, with one isomer being significantly more resistant to inhibition by the amine than the other. nih.gov This demonstrates that this compound can directly interact with the metal center of a polymer synthesis catalyst and influence its performance.
Similarly, in the oxidative coupling polymerization to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE), various amine ligands are used with a copper(I) chloride catalyst. mdpi.com The basicity and steric structure of the amine ligand are shown to have a profound effect on the polymerization rate and the formation of byproducts. mdpi.com
Polymers containing this compound moieties have been developed as non-viral vectors for gene delivery, demonstrating an ability to enhance gene expression. google.comscispace.com Cationic polymers are widely used to deliver anionic genetic material like DNA into cells. google.commdpi.com These polymers work by complexing with the DNA, protecting it from degradation, and facilitating its entry into cells. mdpi.comagu.edu.tr
A combinatorial library of cationic polymers was synthesized using various amines, including 3,3'-diamino-N-methyl dipropylamine, to identify effective gene delivery vehicles. google.com The resulting polymers were screened for their ability to bind DNA and their efficacy in transfecting cells. Notably, polymers synthesized with this amine were found to induce higher protein expression compared to the standard transfection reagent pEI-25 under the evaluated conditions. google.com This suggests that the inclusion of the this compound structure within the polymer backbone contributes favorably to the processes of DNA complexation, cellular uptake, or endosomal escape, all of which are critical for successful gene expression. google.comagu.edu.tr In another application, polymers synthesized with 3,3'-diamino-N-methyl dipropylamine were shown to enhance the transduction efficiency of adenoviruses for gene delivery to bladder cancer cells. scispace.com
Mechanistic Studies of this compound Synthesis
The mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound from dipropylamine proceeds through the following key steps:
Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the secondary amine, dipropylamine, on the carbonyl carbon of formaldehyde (B43269). This is followed by dehydration to form a tertiary iminium ion, specifically the N,N-dipropylmethaniminium ion. nrochemistry.comjk-sci.com
Hydride Transfer : Formic acid then acts as a source of a hydride ion (H⁻). The hydride is transferred to the electrophilic carbon of the iminium ion. nrochemistry.comorganic-chemistry.org
Final Product Formation : This hydride transfer reduces the iminium ion to the tertiary amine, this compound. The reaction is driven to completion by the irreversible loss of carbon dioxide, which is formed from the formic acid after the hydride transfer. wikipedia.org
A key feature of the Eschweiler-Clarke reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts. wikipedia.orgnrochemistry.com This is because a tertiary amine cannot form another imine or iminium ion with formaldehyde. wikipedia.org
Alternative reducing agents can be employed in reductive amination procedures, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. jk-sci.com However, the classic Eschweiler-Clarke conditions using formic acid and formaldehyde remain a common and effective method.
Interactive Data Table: Key Steps in Eschweiler-Clarke Synthesis of this compound
| Step | Reactants | Intermediate/Product | Key Transformation |
| 1 | Dipropylamine, Formaldehyde | N,N-dipropylmethaniminium ion | Formation of an iminium ion via nucleophilic attack and dehydration. nrochemistry.com |
| 2 | N,N-dipropylmethaniminium ion, Formic Acid | This compound, Carbon Dioxide | Hydride transfer from formic acid to the iminium ion. organic-chemistry.org |
Ligand Chemistry and Coordination Complexes
N-Methyldipropylamine as a Multidentate Ligand
This compound, specifically its diamino derivative 3,3'-diamino-N-methyldipropylamine (Medpt), functions as a tridentate ligand. tandfonline.comatamanchemicals.com This means it can bind to a central metal ion through its three nitrogen atoms, forming two five-membered chelate rings. atamanchemicals.com The presence of these chelate rings enhances the stability of the resulting coordination complexes. The σ-donating properties of the amino groups in Medpt are a key feature of its ligand behavior. atamanchemicals.com
The coordination of this compound and its derivatives to metal centers can result in various geometries. A common geometry observed in copper(II) complexes with tridentate ligands like 3,3'-diamino-N-methyldipropylamine is a distorted square pyramidal (SP) geometry. mdpi.comsemanticscholar.orgresearchgate.net In these complexes, the metal center is typically five-coordinate. For instance, in the complex [Cu(Medpt)(ONO)(H2O)]ClO4, the copper ion is coordinated to the three nitrogen atoms of the Medpt ligand, an oxygen atom from a nitrito group, and an oxygen atom from a water molecule. researchgate.net Similarly, in the dinuclear bridged thiocyanato complex Cu2(Medpt)2(μN,S-NCS)22, each copper ion is five-coordinate, bound to three nitrogen atoms of the Medpt ligand, a nitrogen atom from one bridging thiocyanate (B1210189) group, and a sulfur atom from the other. researchgate.net
The flexibility of the ligand allows for both co-planar and mutually cis arrangements of the three nitrogen donor atoms when coordinated to a metal. atamanchemicals.com The specific coordination mode and resulting geometry can be influenced by factors such as the metal ion, the presence of other ligands (co-ligands), and the reaction conditions. For example, the interaction of pseudohalides like isothiocyanate with copper(II) salts in the presence of N-donor coligands can lead to the formation of polynuclear compounds with diverse dimensionalities and topologies. mdpi.com
Here is a table summarizing the coordination geometries of some this compound complexes:
| Complex | Metal Ion | Coordination Geometry | Reference |
| [Cu(Medpt)(ONO)(H2O)]ClO4 | Cu(II) | Axially elongated square pyramid (SP) | researchgate.net |
| Cu2(Medpt)2(μN,S-NCS)22 | Cu(II) | Axially elongated square pyramid (SP) | researchgate.net |
| [Cu(dien)(ONO)]ClO4 | Cu(II) | Penta-coordinate | researchgate.net |
Medpt = 3,3′-diamino-N-methyldipropylamine; dien = diethylenetriamine
This compound and its derivatives form stable complexes with a range of transition metals, with a particular focus on copper(II) in the available literature. tandfonline.comresearchgate.net The formation of these complexes is driven by the Lewis acid-base interaction between the electron-donating nitrogen atoms of the ligand and the electron-accepting metal ion.
The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netmaynoothuniversity.ie For example, the reaction of copper(II) perchlorate (B79767) with 3,3'-diamino-N-methyldipropylamine and sodium nitrite (B80452) yields the monomeric complex [Cu(Medpt)(ONO)(H2O)]ClO4. researchgate.net Similarly, reacting copper(II) perchlorate with the ligand and potassium thiocyanate results in the dinuclear complex Cu2(Medpt)2(μN,S-NCS)22. researchgate.net
The resulting complexes can exhibit interesting magnetic properties. For instance, variable-temperature magnetic susceptibility studies of Cu2(Medpt)2(μN,S-NCS)22 indicated weak antiferromagnetic coupling between the two copper(II) centers. researchgate.net
Applications of this compound Coordination Complexes
The coordination complexes of this compound have found applications in various fields, including catalysis and materials science.
While specific examples detailing the catalytic use of this compound complexes in organic transformations are not extensively covered in the provided search results, the broader context of transition metal complexes suggests their potential as catalysts. csic.esnih.govchemrxiv.orgresearchgate.net The ability of the metal center to exist in different oxidation states and to coordinate with substrates makes these complexes candidates for catalyzing a variety of organic reactions. For instance, ruthenium complexes are known to catalyze the N-methylation of amines using methanol (B129727) as a C1 source. nih.gov Furthermore, nanoparticle catalysis has emerged as a significant area in organic synthesis for creating new chemical bonds. nih.gov
This compound and related polyamines play a crucial role in organolithium chemistry. atamanchemicals.com Organolithium reagents are potent bases and nucleophiles widely used in organic synthesis. mt.comtaylorandfrancis.com The reactivity of organolithium compounds is often enhanced by the addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). osi.lv Tridentate ligands like pentamethyldipropylenetriamine (PMDPT), a derivative of this compound, bind strongly to lithium, deaggregating the organolithium species and thereby increasing their reactivity. atamanchemicals.com This modification of reactivity is essential for many synthetic applications. atamanchemicals.com
3,3'-Diamino-N-methyldipropylamine is a key monomer in the synthesis of specialized polymeric materials, particularly poly(amino ether) libraries for applications like gene delivery. thno.orgnih.govrsc.org These polymers are synthesized through ring-opening polymerization between diglycidyl ethers and polyamines. thno.org Polymers based on 3,3'-diamino-N-methyldipropylamine have shown high levels of transgene expression, indicating their potential as non-viral vectors for gene therapy. thno.orgnih.gov The structure of the amine, specifically the spacing between the amine groups, is believed to be a critical factor in the efficiency of transgene delivery. thno.orgnih.gov
Furthermore, 3,3'-diamino-N-methyldipropylamine can be used as a versatile affinity ligand in chromatography for the purification of biomolecules such as proteins and nucleic acids. researchgate.netnih.gov When immobilized on a matrix like agarose (B213101), this ligand demonstrates the ability to bind and then elute these biomolecules under mild conditions, making it a valuable tool in biotechnology. nih.gov
Influence on Thermosensitive Polymer Synthesis
Based on the conducted research, no specific information was found detailing the direct influence or role of this compound in the synthesis of thermosensitive polymers. The existing literature primarily focuses on more common monomers and polymers in this field, such as poly(N-isopropylacrylamide) (PNIPAm) and its derivatives. mdpi.compsu.eduresearchgate.netsemanticscholar.org
Spectroscopic Characterization of Ligand-Metal Interactions
This compound and its derivatives, particularly 3,3'-diamino-N-methyldipropylamine (Medpt), serve as effective ligands in coordination chemistry, forming stable complexes with various transition metals. Spectroscopic techniques are crucial for elucidating the nature of the coordination bonds and the geometry of these complexes.
Infrared (IR) Spectroscopy is instrumental in identifying the coordination of the ligand to the metal ion. In the case of isothiocyanato-copper(II) complexes with N-alkyl-substituted amine ligands, the stretching frequency of the isothiocyanate group (νas(C≡N)) is a key diagnostic marker. mdpi.com Terminally N-bonded isothiocyanate groups typically show a strong absorption band below 2100 cm⁻¹, while S-bonded or bridging isothiocyanates exhibit this band at higher frequencies. mdpi.com For instance, in copper(II) complexes with derivatives of this compound, the IR spectra help to confirm the bonding mode of pseudohalide ligands. mdpi.commdpi.com In nitrito complexes of copper(II) with 3,3'-diamino-N-methyldipropylamine, the IR stretching frequencies of the nitrito group (ν(NO₂⁻)) in the 1470–1100 cm⁻¹ region are analyzed to understand the coordination environment. researchgate.net
Electronic (UV-Vis) Spectroscopy provides insights into the d-d electronic transitions of the metal center, which are sensitive to the coordination geometry. Copper(II) complexes with this compound derivatives have been studied in different solvents to ascertain their stereochemistry. researchgate.net Five-coordinated copper(II) complexes generally exhibit distinct spectral features depending on their geometry. A square pyramidal (SP) geometry typically shows a broad band in the visible region (590–780 nm), sometimes with a low-energy shoulder. semanticscholar.org In contrast, a trigonal bipyramidal (TBP) geometry is often characterized by a main band at longer wavelengths (>800 nm) with a high-energy shoulder. semanticscholar.org For example, the visible spectra of nitrito and thiocyanato copper(II) complexes with Medpt were consistent with a predominantly square pyramidal stereochemistry. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II) (a d⁹ system). EPR provides detailed information about the electronic structure and the environment of the unpaired electron. mdpi.com For copper(II) complexes, the g-tensor components are indicative of the coordination geometry. mdpi.com In dinuclear copper(II) complexes with ligands derived from 3,3'-diamino-N-methyldipropylamine, variable-temperature magnetic susceptibility studies, which are related to EPR, have indicated weak antiferromagnetic coupling between the metal centers. researchgate.net The EPR spectra of copper(II) azide (B81097) complexes with dipropylenetriamine, a related ligand, have shown the presence of both ferromagnetic and antiferromagnetic interactions within the dimeric structure. acs.org
Interactive Data Tables
Table 1: Selected IR Spectroscopic Data for Metal Complexes with this compound Derivatives and Related Ligands
| Complex/Ligand | Key IR Band (cm⁻¹) | Assignment | Reference |
| Cu₂(Medpt)₂(μN,S-NCS)₂₂ | 2030–2120 | ν(NCS⁻) | researchgate.net |
| [Cu(Medpt)(ONO)(H₂O)]ClO₄ | 1470–1100 | ν(NO₂⁻) | researchgate.net |
| Isothiocyanato-Cu(II) Complexes | < 2100 | Terminal N-bonded νas(C≡N) | mdpi.com |
| Isothiocyanato-Cu(II) Complexes | > 2100 | Bridging/S-bonded νas(C≡N) | mdpi.com |
Table 2: UV-Vis Spectroscopic Data for Copper(II) Complexes with this compound Derivatives and Related Ligands in Acetonitrile
| Complex | λmax (nm) (ε, M⁻¹cm⁻¹) | Assigned Geometry | Reference |
| [Cu(L¹) (NCS)₂] | 676 (190) | Square Pyramidal | mdpi.com |
| [Cu(L²) (NCS)₂] | ~676 | Square Pyramidal | mdpi.com |
| [Cu(tepza)(dca)]ClO₄ | ~665 (sh), 880 (256, br) | Trigonal Bipyramidal | mdpi.com |
| [Cu(tedmpza)(dca)]ClO₄·0.67H₂O | ~730 (sh), ~940 (110, br) | Trigonal Bipyramidal | mdpi.com |
Note: L¹ and L² are tridentate ligands related to this compound derivatives. 'sh' denotes a shoulder and 'br' denotes a broad peak.
Analytical and Separation Science Applications
Chromatographic Methodologies Utilizing N-Methyldipropylamine Ligands
Recent advancements in biotechnology and medicine have underscored the demand for highly purified biomolecules. nih.gov Affinity chromatography stands out as a highly selective method for achieving this, and the development of novel, cost-effective, and efficient ligands is a key area of research. nih.govresearchgate.net In this context, derivatives of this compound have emerged as versatile tools. nih.gov
A significant application of this compound derivatives is in affinity chromatography, a technique that relies on the specific, reversible interactions between a ligand immobilized on a solid support and the target molecule in a complex mixture. nih.govresearchgate.net Specifically, 3,3'-diamino-N-methyldipropylamine has been demonstrated as a versatile and effective affinity ligand for the purification of both proteins and nucleic acids. nih.govsmolecule.com
The purification of proteins from complex biological samples is a crucial step in various research and industrial processes. nih.gov Affinity chromatography utilizing a 3,3'-diamino-N-methyldipropylamine ligand has shown considerable success in this area. nih.govresearchgate.net The ligand, when immobilized on a support matrix, can effectively bind to proteins, allowing for their separation from other cellular components. nih.gov The interactions are thought to be a combination of electrostatic and hydrophobic forces. researchgate.net The bound proteins can then be eluted under mild conditions, preserving their biological activity. nih.gov
The purification of nucleic acids, such as plasmid DNA and RNA, is fundamental to molecular biology research and the development of therapeutics. nih.govresearchgate.net The 3,3'-diamino-N-methyldipropylamine ligand has proven to be a valuable tool for the purification of supercoiled plasmid DNA. nih.gov This is particularly important as different isoforms of plasmid DNA can be challenging to separate using other chromatographic techniques. nih.gov The ability of the ligand to effectively bind and then release the supercoiled isoform under specific salt conditions makes it a significant asset in this application. nih.gov
For its use in affinity chromatography, the 3,3'-diamino-N-methyldipropylamine ligand must be chemically attached, or immobilized, to a solid support matrix. nih.govresearchgate.net Agarose (B213101) is a commonly used matrix due to its porous nature and biocompatibility. nih.govresearchgate.net The immobilization process typically involves activating the agarose matrix and then covalently coupling the ligand to it. researchgate.net Scanning electron microscopy has shown that the immobilization of the 3,3'-diamino-N-methyldipropylamine ligand onto Sepharose, an agarose-based matrix, does not cause significant damage to the support's morphology. researchgate.net
The efficiency of the purification process is highly dependent on the chromatographic conditions. nih.gov For the 3,3'-diamino-N-methyldipropylamine ligand, the use of an increasing sodium chloride gradient has been shown to be effective for eluting the bound biomolecules. nih.gov The ability to recover the target molecules using salt concentrations up to 500 mM indicates that the elution occurs under mild conditions, which is beneficial for maintaining the integrity of the purified proteins and nucleic acids. nih.govresearchgate.net
Table 1: Optimized Chromatographic Conditions for Biomolecule Purification
| Parameter | Condition | Rationale |
| Elution Method | Increasing Salt Gradient | Allows for the sequential release of bound molecules based on their interaction strength with the ligand. nih.gov |
| Eluent | Sodium Chloride (NaCl) | A common and effective salt for disrupting electrostatic interactions. nih.gov |
| Salt Concentration | Up to 500 mM | Enables elution under mild conditions, preserving the biological activity of the purified molecules. nih.govresearchgate.net |
The structure of an affinity ligand plays a crucial role in its interaction with and adsorption of proteins. researchgate.net The size and shape of the ligand, including both linear chains and cyclic groups, as well as the presence of specific functional groups, significantly influence the binding affinity and selectivity for target proteins. researchgate.net While detailed studies on the structure-activity relationship of this compound itself are limited in the context of protein adsorption, research on related affinity ligands provides valuable insights. researchgate.net The strategic design and synthesis of ligands with tailored structural features are key to developing highly effective affinity chromatography materials. researchgate.net
Affinity Chromatography for Biomolecule Purification
Electrochemical Sensing Platforms Incorporating this compound Derivatives
Derivatives of this compound are key components in the synthesis of novel nanomaterials used to construct sophisticated electrochemical biosensors. These platforms are designed for the sensitive and specific detection of various biological targets.
A notable derivative, 3,3′-Diamino-N-methyldipropylamine, serves as a crucial precursor in the microwave-assisted synthesis of carbon nanodots (CNDs). These CNDs, often functionalized with other molecules, form the basis of highly sensitive electrochemical biosensors for a range of analytes.
In the field of nucleic acid detection, 3,3′-Diamino-N-methyldipropylamine is used in the synthesis of Neutral Red-functionalized carbon nanodots (NR-CDs). nih.gov These NR-CDs exhibit fluorescence that is selectively quenched upon interaction with double-stranded DNA (dsDNA) compared to single-stranded DNA (ssDNA). nih.gov This differential interaction allows for the development of sensitive fluorescent sensing platforms for DNA. nih.gov The intrinsic binding constants (Kb) calculated from absorption titration data indicate a stronger interaction between the NR-CDs and dsDNA. nih.gov
Similarly, Methylene Blue-functionalized carbon nanodots (MB-CDs), also synthesized using 3,3′-diamino-N-methyldipropylamine, serve as electrochemical indicators in DNA biosensors. nih.gov These sensors can detect specific DNA sequences, such as those from the SARS-CoV-2 virus, with high sensitivity. nih.gov The detection mechanism relies on the differential interaction of MB-CDs with single-stranded and double-stranded DNA, which is monitored using techniques like Differential Pulse Voltammetry. nih.gov
| Biosensor Type | This compound Derivative | Functionalization | Target Analyte | Detection Principle |
| Fluorescent Sensor | 3,3′-Diamino-N-methyldipropylamine | Neutral Red (NR) | dsDNA vs. ssDNA | Fluorescence quenching |
| Electrochemical Sensor | 3,3′-Diamino-N-methyldipropylamine | Methylene Blue (MB) | SARS-CoV-2 DNA | Voltammetric signal change |
An electrochemical sensor for hydrogen peroxide (H₂O₂) has been developed utilizing nickel-doped carbon nanodots (Ni-CNDs). mdpi.com The synthesis of these Ni-CNDs involves 3,3′-Diamino-N-methyldipropylamine as one of the precursors, along with L-Arginine and nickel (II) acetate (B1210297) tetrahydrate. mdpi.com The resulting Ni-CNDs are used to modify screen-printed carbon electrodes. A nickel hexacyanoferrate complex is then electrochemically generated on the surface, which exhibits excellent electrocatalytic properties for the oxidation of H₂O₂. mdpi.com This sensor platform demonstrates the ability to detect low concentrations of hydrogen peroxide. mdpi.com
| Sensor Component | Precursors | Target Analyte | Key Feature |
| Nickel-doped carbon nanodots (Ni-CNDs) | L-Arginine, nickel (II) acetate tetrahydrate, 3,3′-Diamino-N-methyldipropylamine | Hydrogen Peroxide (H₂O₂) | In situ formation of a nickel hexacyanoferrate complex with high electrocatalytic activity. mdpi.com |
A portable and cost-effective DNA biosensor for the simultaneous detection of multiple bacteria, such as Listeria and Salmonella, has been developed. nih.govresearchgate.net This system employs thionine-functionalized carbon nanodots (Ty-CDs) as electrochemical indicators. nih.govresearchgate.net The synthesis of these Ty-CDs is achieved by irradiating a mixture containing thionin acetate salt, L-arginine, and 3,3′-diamino-N-methyldipropylamine in a microwave system. nih.govresearchgate.net The biosensor operates by monitoring the current response from the Ty-CDs, which indicates the hybridization of bacterial DNA probes on a functionalized screen-printed electrochemical array. nih.gov This approach allows for rapid and sensitive detection of specific bacterial DNA sequences. nih.gov
| Biosensor | This compound Derivative | Nanomaterial | Role | Target Bacteria |
| Multiplex DNA Biosensor | 3,3′-Diamino-N-methyldipropylamine | Thionine-functionalized Carbon Nanodots (Ty-CDs) | Electrochemical indicator of DNA hybridization | Listeria, Salmonella nih.govresearchgate.net |
The carbon nanodots synthesized using 3,3′-Diamino-N-methyldipropylamine are instrumental in the modification of electrode surfaces to enhance their sensing capabilities. researchgate.netresearchgate.net These nitrogen-rich CNDs can be stably immobilized onto electrode surfaces through electrografting. researchgate.netresearchgate.net This modification leads to hybrid electrodes with a greater relative surface area and improved electron transfer properties, making them highly promising for electrochemical sensing applications. researchgate.netresearchgate.net For instance, electrodes modified with these CNDs have been shown to amplify the electrochemiluminescence (ECL) signal from luminophores like [Ru(bpy)₃]²⁺, creating excellent platforms for ECL-based biosensing assays. researchgate.netresearchgate.net
Design and Fabrication of Electrochemical Biosensors
Switchable Hydrophilicity Solvents (SHS) and this compound
This compound (MDPA) has been identified and utilized as a switchable hydrophilicity solvent (SHS). researchgate.netmoca.net.uamobt3ath.com SHSs are solvents that can reversibly switch between a hydrophobic form, which is immiscible with water, and a hydrophilic form, which is miscible with water. rsc.org This transition is typically triggered by the addition and removal of CO₂, which reacts with the tertiary amine to form a water-soluble bicarbonate salt. rsc.org
This property makes this compound suitable for applications such as switchable hydrophilicity solvent liquid-liquid microextraction (SHS-LLME). researchgate.netmoca.net.ua In this technique, MDPA is used as an extraction solvent to enrich and pre-concentrate analytes from aqueous samples. researchgate.netmoca.net.ua For example, it has been successfully employed for the separation and preconcentration of the dye Tartrazine from samples prior to its quantification. researchgate.netmoca.net.ua The efficiency of the extraction process is optimized by adjusting key parameters, including the volumes of MDPA, hydrochloric acid (used for switching to the hydrophilic form), and sodium hydroxide (B78521) (used for switching back to the hydrophobic form). researchgate.netmoca.net.ua
| Application | Analyte | Technique | Key Parameters Optimized |
| Dye Separation and Preconcentration | Tartrazine | Switchable Hydrophilicity Solvent Liquid-Liquid Microextraction (SHS-LLME) | Volume of this compound, HCl, and NaOH researchgate.netmoca.net.ua |
This compound as an Extraction Solvent in Liquid-Liquid Microextraction (LLME)
This compound (MDPA) serves as an effective extraction solvent in a specialized technique known as switchable hydrophilicity solvent liquid-liquid microextraction (SHS-LLME). researchgate.net This method is employed for the separation and preconcentration of analytes from various sample matrices. researchgate.netmoca.net.ua In this process, MDPA functions as a "switchable" solvent, meaning its miscibility with water can be reversibly changed. rsc.org Tertiary amines like this compound are frequently chosen for this role due to their capacity to create a large contact surface area between the sample solution and the solvent, facilitating efficient extraction. For instance, SHS-LLME using MDPA has been successfully applied to enrich and pre-concentrate the dye Tartrazine from samples before its quantification. researchgate.netmoca.net.ua
Mechanism of Switchable Miscibility with CO₂
The ability of this compound to function as a switchable hydrophilicity solvent is based on a reversible acid-base reaction triggered by carbon dioxide (CO₂). rsc.org In its neutral, unprotonated form, MDPA is a tertiary amine that is immiscible with water, resulting in a two-phase (biphasic) system. rsc.orgneu.edu.tr
When CO₂ is introduced into the water-amine mixture, it forms carbonic acid (H₂CO₃) in the aqueous phase. rsc.org The carbonic acid then protonates the this compound, converting it into its hydrophilic ammonium (B1175870) bicarbonate salt. rsc.orggoogle.com This salt form is completely miscible with water, causing the system to switch from a biphasic to a single-phase (monophasic) mixture. rsc.org The reaction can be summarized as follows:
R₃N (immiscible) + H₂O + CO₂ ⇌ [R₃NH⁺][HCO₃⁻] (miscible)
This process is fully reversible. The removal of CO₂, typically achieved by heating or sparging with an inert gas like nitrogen, shifts the equilibrium back to the left. This causes the protonated amine to revert to its neutral, water-immiscible form, thereby regenerating the two-phase system and allowing for the separation of the analyte-rich solvent phase. rsc.org
Optimization of SHS-LLME processes
To maximize the efficiency of extractions using this compound, key operational variables of the SHS-LLME process are carefully optimized. Methodologies such as Central Composite Design (CCD) and Response Surface Methodology (RSM) are employed to study the interactive effects of these variables. researchgate.netmoca.net.ua
In a study involving the extraction of Tartrazine dye, researchers optimized three critical factors: the volume of this compound (MDPA), the volume of hydrochloric acid (HCl), and the volume of sodium hydroxide (NaOH). researchgate.net The goal was to maximize the absorbance response, which corresponds to the highest extraction efficiency. researchgate.net The optimization involved 20 experiments with varying levels of each factor. Under the established optimal conditions, the method demonstrated excellent analytical performance for Tartrazine quantification. researchgate.netmoca.net.ua
Table 1: Optimized Parameters and Analytical Performance for Tartrazine Extraction using SHS-LLME with this compound
| Parameter | Optimized Value/Result | Reference |
| Linearity Range | 0.5–10 µg/mL | researchgate.net |
| Correlation Coefficient (R²) | 0.9989 | researchgate.net |
| Limit of Detection (LOD) | 0.23 µg/mL | researchgate.netmoca.net.ua |
| Limit of Quantification (LOQ) | 0.692 µg/mL | researchgate.netmoca.net.ua |
| Relative Standard Deviation (RSD) | 1.71% (for n=10) | moca.net.ua |
| Preconcentration Factor | 33.33 | moca.net.ua |
| Enrichment Factor | 63 | moca.net.ua |
Spectroscopic Analytical Techniques (excluding basic compound identification)
Following extraction processes involving this compound, various spectroscopic techniques are utilized for the analysis and characterization of analytes and related materials.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a primary technique used for the quantification of analytes after their extraction and preconcentration via SHS-LLME with this compound. researchgate.netmoca.net.ua This method relies on measuring the absorption of ultraviolet or visible light by the target molecule. nanoqam.ca After the SHS-LLME procedure separates the analyte into the solvent phase, the concentration is determined by measuring its absorbance at a specific wavelength where it absorbs light maximally. researchgate.net For example, in the analysis of Tartrazine dye extracted using MDPA, the final measurement was performed by recording the absorbance at a wavelength of 430 nm with a UV-Vis spectrophotometer. researchgate.net This technique is widely applied in chemical analysis due to its reliability and effectiveness in determining the concentration of compounds containing light-absorbing functional groups, known as chromophores. nanoqam.cathermofisher.com
Fluorescence-based systems for DNA detection
While not used directly, a derivative of this compound plays a crucial role in the synthesis of nanomaterials for advanced biological sensing. Specifically, 3,3′-diamino-N-methyldipropylamine is used as a precursor, along with L-arginine and Neutral Red chloride, in the microwave-assisted synthesis of Neutral Red-carbon nanodots (NR-CDs). nih.govresearchgate.net
These synthesized NR-CDs are then employed in fluorescence-based systems for the detection of specific DNA sequences. nih.gov The system works by monitoring changes in the fluorescence of the NR-CDs upon interaction with DNA. nih.govresearchgate.net Studies have shown that the NR-CDs exhibit different interaction pathways with single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), a property that has been successfully harnessed to develop a fluorescence DNA hybridization assay for detecting sequences specific to Escherichia coli. nih.gov The development of such fluorescent probes is a significant area of research for the diagnosis of diseases and environmental monitoring. hnu.edu.cnfrontiersin.org
Transmission Electron Microscopy (TEM) in nanomaterial characterization
Transmission Electron Microscopy (TEM) is an indispensable technique for characterizing the nanomaterials that are synthesized using derivatives of this compound. utexas.eduelsevierpure.com In the context of the NR-CDs developed for DNA detection, TEM provides critical information about the morphology and size of the nanoparticles. nih.govresearchgate.net
TEM analysis has shown that these NR-CDs are quasi-spherical nanoparticles. researchgate.net By analyzing the TEM images, researchers can determine the size distribution of the nanodots, which is a crucial parameter affecting their optical and functional properties. researchgate.netnih.gov The characterization of nanomaterials at this scale is vital, as their physical attributes—including size, shape, and structure—directly influence their performance in applications like fluorescence-based sensing. utexas.edumdpi.com
Computational Chemistry and Modeling Studies
Molecular Dynamics (MD) Simulations Involving N-Methyldipropylamine
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com The goal of these simulations is to generate a sufficient number of representative conformations of a molecular system to accurately calculate properties of interest. youtube.com The process involves applying Newton's equations of motion to the particles in the system, starting from an initial set of positions and velocities. youtube.com
To simulate a bulk liquid and eliminate surface effects that dominate small systems, periodic boundary conditions are often employed. This involves surrounding the primary simulation box with identical replicas. youtube.com The initial phase of an MD simulation, known as equilibration, allows the system to relax from its starting conditions and reach a stable state. youtube.com
While specific MD studies focusing exclusively on this compound are not prevalent in the reviewed literature, the principles of MD are broadly applicable. For instance, simulations on related compounds like ionic salts demonstrate the utility of MD in predicting crystal structures and understanding the local environment and rotational dynamics of ions in both crystalline and liquid phases. rsc.org Such simulations could be employed to investigate the solvent structure around this compound and the influence of an aqueous environment on its conformational equilibria. nih.gov
Quantum Chemical Calculations and Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. youtube.com These methods, which can be based on wave function theory or Density Functional Theory (DFT), provide detailed information about molecular structure and reactivity. youtube.comnsf.gov DFT, which is based on electron density, is a physically observable value and a common method used in these calculations. youtube.com
These calculations can determine electronic state energy values, oscillator strengths, transition dipole moments, and the molecular orbitals involved in electronic transitions. nih.gov By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), insights into the electron-donating and accepting capabilities of a molecule can be gained. optibrium.com
For this compound, quantum chemical calculations could elucidate its electronic structure, similar to how they have been applied to other complex molecules. nih.gov The Nuclear-Electronic Orbital (NEO) approach is a multicomponent quantum chemistry method that treats specific nuclei (like protons) quantum mechanically, on the same level as electrons. nsf.gov This allows for the direct incorporation of nuclear quantum effects, which can impact molecular geometries, vibrational frequencies, and reaction paths. nsf.gov
Docking Studies for Ligand-Biomolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA), forming a stable complex. mdpi.comyoutube.com The primary goal is to predict the binding mode and affinity (binding energy) of the ligand-receptor complex. mdpi.commdpi.com This method is a cornerstone of computer-aided drug design (CADD). mdpi.com
The docking process involves preparing the receptor and ligand structures and then using a scoring function to evaluate the different possible binding poses. youtube.com Software such as AutoDock Vina is commonly used for these studies. nih.gov Docking can be rigid, where the conformations of both molecules are fixed, or flexible, where they are allowed to change, providing a more realistic but computationally intensive simulation. mdpi.com
Docking studies could be applied to this compound to explore its potential interactions with various biological targets. By predicting the binding affinity and identifying key interactions, such as hydrogen bonds or hydrophobic interactions, researchers could hypothesize about its biological activity. mdpi.comnih.gov
Prediction of Physico-chemical Parameters
Quantitative Structure-Property Relationship (QSPR) models are computational methods used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models leverage molecular fingerprints and machine learning algorithms to estimate properties like the octanol-water partition coefficient (logP), boiling point, and vapor pressure. nih.gov PubChem provides a range of computed properties for this compound.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 115.22 g/mol | PubChem |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 115.136099547 Da | PubChem |
| Topological Polar Surface Area | 3.2 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Complexity | 37.7 | PubChem |
This data is computationally generated and provided by PubChem. nih.gov
Dissociation Constants (pKa) of Amines
The dissociation constant (pKa) is a critical physicochemical parameter that influences the charge state of a molecule in solution, affecting properties like solubility and biological interactions. optibrium.com
Experimental determination of pKa values is often performed using methods like potentiometric titration or UV-vis spectrophotometry. researchgate.netnih.gov These experiments can be conducted at various temperatures to determine thermodynamic properties such as changes in enthalpy, entropy, and Gibbs free energy associated with the dissociation process. researchgate.net
A study on a series of amines, including the structurally related 3,3'-diamino-N-methyldipropylamine, measured dissociation constants at temperatures ranging from 298.15 K to 313.15 K. researchgate.net The results from this study highlight the temperature dependence of the pKa values for this class of compounds.
Table 2: Experimental pKa Values for 3,3'-diamino-N-methyldipropylamine at Various Temperatures
| Temperature (K) | pKa1 | pKa2 |
|---|---|---|
| 298.15 | 10.59 | 8.84 |
| 303.15 | 10.45 | 8.70 |
| 308.15 | 10.31 | 8.56 |
| 313.15 | 10.17 | 8.42 |
Data from a study on related amines, illustrating typical temperature effects. researchgate.net
Computational methods provide a rapid means of estimating pKa values, which is particularly useful for large numbers of compounds. nih.govpeerj.com These approaches often use an isodesmic reaction, where the pKa is calculated relative to a reference compound with a known experimental pKa. nih.govpeerj.com
Several computational techniques are employed for pKa prediction:
Semiempirical Quantum Mechanical Methods: Methods like PM3, AM1, and PM6, combined with implicit solvent models like COSMO or SMD, are used for fast and relatively accurate pKa predictions for amines. nih.govpeerj.comresearchgate.net For amines where a zwitterionic state is not involved, PM3/COSMO and AM1/COSMO have been shown to perform well, with root-mean-square errors (RMSE) around 1.0-1.1 pH units. nih.govpeerj.com
COSMO-RS: This method can also be used to estimate pKa values at standard temperatures. mdpi.comresearchgate.net
Machine Learning and QSAR: Methods combining quantum mechanical descriptors with machine learning can accurately predict pKa for a diverse range of compounds. optibrium.com Artificial Neural Network (ANN) models can also be employed, using experimental data to estimate missing pKa values. mdpi.comresearchgate.net
The accuracy of these prediction tools can be lower for bases compared to acids, especially for structurally complex molecules, indicating that some chemical features are underrepresented in the training datasets of current models. nih.gov
Table 3: Summary of Computational Approaches for pKa Prediction of Amines
| Method | Key Features | Reported Accuracy (RMSE) |
|---|---|---|
| PM3/COSMO | Semiempirical QM method with an implicit solvent model. | ~1.0 pH units (for non-zwitterions) nih.govpeerj.com |
| AM1/COSMO | Semiempirical QM method with an implicit solvent model. | ~1.1 pH units (for non-zwitterions) nih.govpeerj.com |
| PM3/SMD | Semiempirical QM method, often better for zwitterionic species. | ~1.5 pH units nih.govpeerj.com |
| QM/Machine Learning | Combines QM descriptors with machine learning algorithms. | 0.7 - 1.0 log units optibrium.com |
| Artificial Neural Networks (ANN) | Models trained on experimental data to predict pKa. | Can provide acceptable results, dependent on data availability. mdpi.comresearchgate.net |
Correlation of pKa values with physical properties
The pKa value, a measure of the acidity of a compound, is a critical parameter that influences the behavior of this compound in solution. While specific studies correlating the pKa of this compound with its other physical properties are not extensively detailed in the provided search results, the general principle in computational chemistry is that pKa is intrinsically linked to a molecule's electronic structure and, consequently, its physical properties. For amines, a higher pKa indicates a stronger base. This basicity affects properties such as solubility in aqueous solutions, with the protonated form being more water-soluble. The degree of ionization, determined by the pKa and the pH of the solution, will influence intermolecular interactions, thereby affecting properties like boiling point and vapor pressure. Computational models can be employed to predict pKa values, which can then be used as a descriptor in quantitative structure-property relationship (QSPR) models to predict other physical properties.
Partition Coefficients (LogP, LogKow)
The partition coefficient (LogP) or the logarithm of the octanol-water partition coefficient (LogKow) is a key indicator of a chemical's lipophilicity or hydrophilicity. acdlabs.com It describes how a compound distributes itself between an immiscible organic (octanol) and aqueous phase. acdlabs.com A positive LogP value signifies a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic). acdlabs.com This parameter is crucial for understanding the environmental fate and biological activity of a substance.
For this compound, computational methods are widely used to predict its LogP value. These predictions are based on the molecule's structure and various atomic or group contributions. Different software and online tools utilize algorithms like ALOGPS, Molinspiration, and others to calculate these values. researchgate.net The predicted LogP for this compound can vary slightly depending on the algorithm used.
| Computational Method | Predicted LogP |
| ALOGPS | Data not available |
| Molinspiration | Data not available |
| Other predictive models | Data not available |
The lipophilicity of this compound, as indicated by its LogP value, is a significant factor in its potential applications and environmental interactions.
Thermodynamic Modeling of Aqueous Solutions
The behavior of this compound in aqueous solutions is critical for many industrial processes. Thermodynamic models are employed to predict and describe the phase behavior and chemical equilibria of these solutions under various conditions of temperature, pressure, and composition.
Vapor-liquid equilibrium (VLE) data describes the distribution of a chemical species between the vapor and liquid phases at equilibrium. wikipedia.org This information is fundamental for the design of distillation and absorption processes. For aqueous solutions of amines like this compound, VLE data is crucial for applications such as gas sweetening, where amines are used to remove acidic gases like CO₂ and H₂S.
Thermodynamic models such as the Non-Random Two-Liquid (NRTL) or UNIQUAC models are often used to correlate experimental VLE data and to predict the behavior of the system where experimental data is unavailable. researchgate.net These models use binary interaction parameters that are fitted to experimental data. researchgate.net The VLE of aqueous this compound solutions would be influenced by factors such as the concentration of the amine, the temperature, and the pressure of the system.
Interactive Data Table: Experimental VLE data for this compound was not found in the search results. A representative table structure is provided below.
Vapor-Liquid Equilibrium Data for Aqueous this compound Solutions at a Given Pressure| Mole Fraction of this compound in Liquid (x) | Mole Fraction of this compound in Vapor (y) | Temperature (K) |
The dissociation of protonated this compound in an aqueous solution is an equilibrium reaction characterized by changes in standard state enthalpy (ΔH°) and entropy (ΔS°). These thermodynamic parameters provide insight into the energetics and spontaneity of the dissociation process.
The standard enthalpy of dissociation reflects the heat absorbed or released during the reaction at standard conditions. The standard entropy of dissociation indicates the change in disorder of the system upon dissociation. savemyexams.com These values can be determined experimentally through calorimetry or potentiometric titrations at different temperatures. They can also be calculated using computational methods.
The relationship between the dissociation constant (Ka), enthalpy, and entropy is given by the Gibbs free energy equation:
ΔG° = -RTln(Ka) = ΔH° - TΔS°
Where:
ΔG° is the standard Gibbs free energy change
R is the ideal gas constant
T is the absolute temperature
Data Table: Specific values for the standard state enthalpy and entropy changes of dissociation for this compound were not available in the provided search results. A template for presenting such data is shown below.
Thermodynamic Parameters for the Dissociation of Protonated this compound in Aqueous Solution| Parameter | Value | Units |
| ΔH° | Data not available | kJ/mol |
| ΔS° | Data not available | J/(mol·K) |
Artificial Neural Network (ANN) Applications in Chemical Property Prediction
Artificial Neural Networks (ANNs) are a powerful tool in computational chemistry for developing quantitative structure-property relationship (QSPR) models. researchgate.net These models can predict a wide range of chemical properties based on molecular descriptors derived from the chemical structure. researchgate.netnih.gov
For this compound, an ANN could be trained on a dataset of similar amines with known properties. The input to the network would be a set of molecular descriptors for this compound, such as topological indices, quantum chemical parameters, or constitutional descriptors. The output would be the predicted property of interest, such as boiling point, vapor pressure, or LogP.
The advantage of ANNs lies in their ability to model complex, non-linear relationships between molecular structure and properties. researchgate.net This makes them particularly useful for predicting properties that are difficult to determine experimentally. The development of an accurate ANN model for this compound would require a large and diverse dataset of related compounds with reliable experimental data.
Biological and Biomedical Research Applications
Interactions with Biological Systems at a Molecular Level
The molecular interactions of N-Methyldipropylamine and its derivatives with biological components are fundamental to understanding their potential applications. Research in this area has primarily focused on the diamino-derivative.
Protein Binding and Modulation of Activity
In this context, 3,3'-Diamino-N-methyldipropylamine is immobilized onto a solid support, such as an agarose (B213101) matrix, creating an affinity column. The ability of this ligand to bind proteins allows for their separation from complex mixtures. The bound proteins can then be eluted under mild conditions, for instance, by using an increasing salt gradient. nih.gov This suggests that the interactions are likely driven by a combination of electrostatic and other non-covalent forces, which can be modulated by changes in ionic strength. The successful use of this diamine as an affinity ligand underscores its utility as a tool for protein purification, a critical process in biomedical research and biotechnology. nih.gov
| Ligand | Application | Target Biomolecules | Elution Conditions |
| 3,3'-Diamino-N-methyldipropylamine | Affinity Chromatography | Proteins, Nucleic Acids (e.g., supercoiled plasmid DNA) | Increasing sodium chloride gradient (up to 500 mM) |
Cellular Uptake Mechanisms and Transporter Proteins
There is no specific information available in the current scientific literature regarding the cellular uptake mechanisms or the involvement of transporter proteins for this compound.
Interaction with Cellular Membranes
Detailed studies on the direct interaction of this compound with cellular membranes have not been found in publicly available research.
Pharmacological and Therapeutic Investigations
The potential for this compound and its derivatives to be used in pharmacological applications has been explored to a limited extent, primarily focusing on the synthesis of novel therapeutic compounds.
Antimicrobial Properties
There is no specific research data available concerning the antimicrobial properties of this compound.
Anticancer Therapies and Cytotoxic Effects
While this compound itself has not been a direct subject of anticancer studies, its derivative, 3,3'-Diamino-N-methyldipropylamine , has been utilized as a key building block in the synthesis of novel compounds with potential anticancer activity. sigmaaldrich.comsigmaaldrich.com Specifically, it has been used as a linker in the creation of new bischromone derivatives. sigmaaldrich.comsigmaaldrich.com
Chromone-based compounds are a well-known class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including anticancer effects. The synthesis of bischromone derivatives, where two chromone (B188151) moieties are joined by a linker, is a strategy aimed at enhancing their biological activity. The use of 3,3'-Diamino-N-methyldipropylamine as this linker provides a flexible and functional bridge between the two active pharmacophores.
| Precursor Compound | Synthesized Derivatives | Potential Application |
| 3,3'-Diamino-N-methyldipropylamine | New bischromone derivatives | Anticancer drugs |
| 3,3'-Diamino-N-methyldipropylamine | Polyamine derivatives with dimeric quinolone, cinnoline, and phthalimide (B116566) moieties | Not specified |
| 3,3'-Diamino-N-methyldipropylamine | 3-(2,4-dinitroanilino)-3′-amino-N-methyldipropylamine | Not specified |
The research in this area is primarily synthetic, focusing on the creation of these novel molecules. sigmaaldrich.comsigmaaldrich.com Further detailed biological evaluations, including cytotoxic effects on various cancer cell lines, would be required to fully elucidate their therapeutic potential.
Neurotransmitter Modulation
The modulation of neurotransmitter systems is a key strategy in the treatment of various neurological and psychiatric disorders. nih.govnih.gov While the direct modulatory effects of this compound on specific neurotransmitter pathways are not well-characterized, the broader family of amines plays a crucial role in neuropharmacology.
Delivery of Genetic Material into Cells
The delivery of genetic material, such as DNA and RNA, into cells is a cornerstone of gene therapy. nih.govmdpi.com Cationic molecules are often employed for this purpose due to their ability to complex with negatively charged nucleic acids and facilitate their entry into cells. nih.govnih.govmdpi.com
Cationic polymers are a major class of non-viral vectors for gene delivery. nih.govmdpi.comnih.govmdpi.com These polymers are designed to condense genetic material into nanoparticles, protecting it from degradation and enabling cellular uptake. mdpi.com While specific polymers derived directly from this compound are not highlighted in the surveyed literature, the principles of cationic polymer design involve the incorporation of amine groups to impart a positive charge.
Adenoviral vectors are commonly used for gene delivery due to their high efficiency in transducing a variety of cell types. nih.gov Strategies to enhance the expression of genes delivered by these vectors are continually being developed. nih.govnih.gov There is no specific information in the reviewed literature to suggest a direct role for this compound in enhancing adenoviral gene expression.
Studies on DNA and Nucleic Acid Interactions
Derivatives of this compound are integral components in the synthesis and function of complex molecules designed to interact with DNA.
While this compound itself is not the primary binding agent, its diamino derivative, 3,3'-diamino-N-methyldipropylamine , plays a crucial role in the construction of synthetic DNA-binding molecules. It is frequently used in the solid-phase synthesis of pyrrole-imidazole (Py-Im) polyamides, which are designed to recognize and bind to specific sequences in the minor groove of DNA. chemspider.comnih.gov In these syntheses, 3,3'-diamino-N-methyldipropylamine is often used to cleave the completed polyamide chain from the synthesis resin. chemspider.com The resulting molecules are investigated for their potential to modulate gene expression by interfering with the binding of transcription factors. nih.gov
These synthetic polyamides can be programmed to target a wide array of DNA sequences. sigmaaldrich.com For instance, research has focused on designing Py-Im polyamides to target the 5′-CGCG-3′ sequence as a model for the sequence-specific inhibition of CpG methylation, a key epigenetic marker. chemspider.com The ability of these compounds to bind DNA is typically quantified by methods such as DNA thermal denaturation assays, where an increase in the melting temperature (ΔTₘ) of DNA upon addition of the compound indicates a stabilizing interaction.
The ability of DNA-binding polyamides to function within living cells is critically dependent on their ability to cross the cell membrane. Research has shown that the choice of linker used in constructing these polyamides significantly impacts their cellular permeability.
A study investigating the cellular permeability of various Py-Im polyamides found that a conventional linker composed of β-alanine–3,3'-diamino-N-methyldipropylamine (βDa) strongly limited the molecule's ability to enter cells. alkalisci.comsmolecule.com To overcome this limitation, researchers developed and tested alternative linkers. A short ethylene (B1197577) diamine (Et) linker was discovered to confer much higher cellular permeability. alkalisci.comsmolecule.com This finding demonstrated that the cellular uptake of these complex DNA-binding agents is size-dependent and highly influenced by the physicochemical properties of their constituent parts, including the diamino-N-methyldipropylamine moiety. sigmaaldrich.comalkalisci.comsmolecule.com
| Linker Type | Effect on Cellular Permeability of Py-Im Polyamides | Reference |
| β-alanine–3,3'-diamino-N-methyldipropylamine (βDa) | Strongly limits cellular permeability | alkalisci.com, smolecule.com |
| Ethylene diamine (Et) | Displays high cellular permeability | alkalisci.com, smolecule.com |
The derivative 3-(2,4-dinitroanilino)-3'-amino-N-methyldipropylamine (DAMP) has been developed as a probe that is sensitive to pH. nih.gov Its utility stems from its primary and tertiary amino groups, which give it an apparent pKa of 10.6. nih.gov This high pKa means the molecule becomes protonated and positively charged in acidic environments.
Because it can diffuse readily across cell membranes in its unprotonated state, DAMP accumulates in acidic cellular compartments like lysosomes and endosomes. nih.govcymitquimica.com Once inside these organelles, it becomes trapped due to its acquired positive charge. This property allows it to serve as a reporter for acidic organelles. nih.gov The accumulation of DAMP is disrupted by agents that neutralize pH gradients, such as the ionophore monensin (B1676710) or the weak base chloroquine, confirming its pH-dependent mechanism. nih.govcymitquimica.com
Probes and Reporters in Biological Systems
Beyond reporting on pH, derivatives of this compound have been engineered for other critical roles as probes in biological research, including molecular weight analysis and high-resolution imaging.
The compound 3,3'-diamino-N-methyldipropylamine , also known as N,N-Bis(3-aminopropyl)methylamine, can be used as a probe to determine the molecular weight of other molecules through a technique called end-group titration. smolecule.com This method relies on a chemical reaction between the reactive amine groups of the probe and specific functional groups on the target molecule. smolecule.com By quantifying the amount of 3,3'-diamino-N-methyldipropylamine that is consumed in the reaction, researchers can calculate the molecular weight of the target substance. smolecule.com
| Probe | Technique | Principle | Application | Reference |
| 3,3'-diamino-N-methyldipropylamine | End-group Titration | The probe's amine groups react with functional groups on a target molecule. | Calculating the molecular weight of the target molecule by measuring the amount of probe consumed. | smolecule.com |
The DAMP probe is particularly valuable for its application in electron microscopy (EM). nih.gov After DAMP accumulates in acidic organelles and is fixed in place using aldehydes, its dinitroarene moiety can be targeted by specific monoclonal antibodies. nih.govcymitquimica.com These primary antibodies are then visualized by secondary antibodies coupled to an EM-dense marker, such as horseradish peroxidase. nih.gov
This immunocytochemical technique allows for the high-resolution visualization of various acidic organelles within intact cells. nih.gov Using this method, researchers have successfully labeled multivesicular bodies, endosomes, and a large population of small spherical vesicles in cultured fibroblasts. nih.govsigmaaldrich.com The DAMP probe has thus become a useful tool for studying the structure, distribution, and function of these important cellular compartments at the ultrastructural level. nih.gov
Industrial and Applied Chemical Research
Role as an Intermediate in Chemical Manufacturing
As a chemical intermediate, N-Methyldipropylamine is a foundational molecule that is reacted with other chemicals to produce a wide array of valuable products. arkema.comyoutube.com The industrial significance of such intermediates is vast, spanning industries from agriculture and pharmaceuticals to polymers and detergents. arkema.com Tertiary amines, in particular, are crucial starting materials for a variety of fine chemicals. oszk.hu
This compound and other tertiary amines are pivotal intermediates in the manufacturing of cationic surfactants, specifically quaternary ammonium (B1175870) compounds. oszk.huclinicalresearchnewsonline.comspectrumchemicals.net The synthesis involves the alkylation of the tertiary amine, which converts the neutral amine into a positively charged quaternary ammonium salt. oszk.hugoogle.com These resulting compounds are widely used for their antimicrobial, antistatic, and fabric-softening properties. clinicalresearchnewsonline.comgoogle.com
The general reaction for the formation of a quaternary ammonium salt from a tertiary amine is as follows: R₃N (Tertiary Amine) + R'X (Alkylating Agent) → R₃R'N⁺X⁻ (Quaternary Ammonium Salt)
In the context of agrochemicals, surfactants are essential adjuvants that enhance the efficacy of pesticides, herbicides, and growth regulators by improving their spread, adhesion, and penetration on leaf surfaces. youtube.com Tertiary amines can be used to produce these surfactant formulations. clinicalresearchnewsonline.comgoogle.com For example, they are intermediates in the creation of quaternary ammonium salts and amine oxides, which are used in household cleaning products and as detergents. oszk.hukao.com While specific documentation for this compound in large-scale agrochemical synthesis is not prevalent in the reviewed literature, the established chemical pathways for tertiary amines strongly support its potential role as an intermediate for creating surfactants used in these applications. clinicalresearchnewsonline.comgoogle.com
In the realm of polymer science, a precursor or monomer is a molecule that chemically binds to other molecules to form a long, repeating chain, which is the fundamental structure of a polymer. youtube.comyoutube.com While tertiary amines are indispensable in many polymerization reactions, their primary role is typically that of a catalyst or curing agent, which initiates or accelerates the formation of the polymer, rather than acting as a monomeric building block. oszk.hursc.org
This compound, as a tertiary amine, functions critically in the synthesis of polymers like polyurethanes and epoxies by catalyzing the reactions between other monomers. whamine.com Its presence is essential for controlling the reaction rate and ensuring the development of the desired polymer structure and properties. However, it does not become incorporated into the repeating backbone of the polymer chain. Therefore, it is more accurately described as a reaction catalyst or initiator in polymer synthesis rather than a direct precursor or monomer.
Applications in Polyurethane Production
Polyurethanes are a versatile class of polymers used in a vast range of products, from rigid foams for insulation to flexible foams for furniture and automotive components. google.comwhamine.com The production of polyurethanes relies on the carefully controlled reaction between polyols and polyisocyanates, a process that requires catalysis. clinicalresearchnewsonline.comwhamine.com Amine catalysts, particularly tertiary amines like this compound, are fundamental to this process. whamine.com
In the manufacturing of polyurethane foams, two main reactions occur simultaneously: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which generates carbon dioxide gas to create the foam structure. whamine.com Tertiary amine catalysts are crucial for balancing these two reactions to achieve the desired foam properties. whamine.com An imbalance can lead to foam collapse or the formation of improper cell structures. whamine.com
This compound and similar tertiary aliphatic amines are effective catalysts in the production of various types of polyurethane foams, including:
Rigid Foams: Used extensively for thermal insulation in buildings and refrigerators. whamine.com
Flexible and Semi-Rigid Foams: Used in automotive interiors, furniture, and bedding. clinicalresearchnewsonline.com
High-Resilience (HR) Cold-Molded Foams: These are used in applications requiring high support and comfort, such as automotive seating and mattresses. google.com
The choice and concentration of the amine catalyst significantly influence the foam's mechanical properties, such as compressive strength, and its cellular morphology. whamine.com
Table 1: Role of Amine Catalysts in Polyurethane Foam Production
| Property/Aspect | Function of Amine Catalyst (e.g., this compound) | Reference |
| Primary Role | Catalyzes and balances the gelling and blowing reactions. | whamine.com |
| Gelling Reaction | Accelerates the reaction between polyol and isocyanate to build polymer chains. | whamine.com |
| Blowing Reaction | Promotes the reaction between water and isocyanate, generating CO₂ for foam expansion. | whamine.com |
| Foam Types | Used in rigid, flexible, semi-rigid, and high-resilience (HR) foams. | clinicalresearchnewsonline.comwhamine.com |
| Impact on Properties | Influences compressive strength, cell structure, and overall foam quality. | whamine.com |
Epoxy resins are thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength. They are cured by reacting with a hardener or curing agent. oszk.hu While tertiary amines can be used as the sole curing agent, they are more commonly employed as accelerators in conjunction with other primary curing agents like polyamines and polyamides. oszk.hursc.orgnih.gov
As an accelerator, this compound increases the speed of the curing reaction, even at low temperatures, which is crucial for applications requiring a fast return to service. rsc.org The mechanism involves the tertiary amine activating the epoxide ring, making it more susceptible to attack by the primary curing agent. rsc.org This acceleration allows for shorter curing times and can improve the final properties of the cured resin.
Table 2: Comparison of Accelerator Types for Amine-Cured Epoxies
| Accelerator Type | Example Compound(s) | Mechanism of Action | Typical Usage | Reference |
| Tertiary Amines | This compound, 2,4,6-Tris(dimethylaminomethyl)phenol | Activate the epoxide ring for faster reaction with the primary amine. | Catalytic amounts (e.g., 1-5 phr). | rsc.org |
| Alcohols | Benzyl alcohol | Activates the epoxide ring; does not react into the polymer backbone. | Higher amounts (can be 30-40% of the curing agent blend). | rsc.org |
| Carboxylic Acids | Salicylic acid | Similar to alcohols, activates the epoxide ring. | Higher than catalytic amounts. | rsc.org |
| Reactive Accelerators | N,N-dimethyldipropylenetriamine | Contains a tertiary amine to accelerate and primary/secondary amines to react into the epoxy network. | Varies; becomes part of the final cured structure. | rsc.org |
The properties that make this compound valuable in polyurethane and epoxy systems also translate to its use in coatings and adhesives. Polyurethane- and epoxy-based formulations are widely used to create high-performance coatings and adhesives. youtube.comgoogle.com
In these applications, this compound functions as a catalyst or curing accelerator to ensure a rapid and complete cure, leading to a durable, resistant, and strongly bonded final product. rsc.org For instance, in protective coatings for tanks or industrial equipment, a fast cure time is economically advantageous. rsc.org The use of an effective accelerator like a tertiary amine helps achieve the desired mechanical and chemical resistance properties of the coating or adhesive in a shorter timeframe. rsc.orgnih.gov
Corrosion Inhibition
This compound, a tertiary aliphatic amine, belongs to a class of organic compounds that are widely investigated for their potential as corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. The efficacy of amine-based inhibitors is primarily attributed to the presence of the nitrogen atom, which possesses a lone pair of electrons that can be shared with the vacant d-orbitals of metal atoms, leading to the formation of a protective adsorbed layer on the metal surface. This layer acts as a barrier, isolating the metal from the corrosive medium.
The mechanism of corrosion inhibition by amine compounds involves the adsorption of the inhibitor molecules onto the metal surface. researchcommons.org This adsorption can occur through physical (electrostatic) or chemical (coordinative bonding) interactions. mdpi.com The extent and mode of adsorption depend on several factors, including the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment. ekb.egekb.eg
In acidic solutions, the amine group can get protonated. The resulting cationic species can then be electrostatically attracted to the cathodic sites on the metal surface, which are negatively charged. Alternatively, the unprotonated amine can directly adsorb on the metal surface by donating its lone pair of electrons to the metal's d-orbitals. The efficiency of aliphatic amines as corrosion inhibitors is influenced by the length and number of alkyl chains attached to the nitrogen atom. Longer alkyl chains can enhance the surface coverage and create a more compact and hydrophobic barrier film, thus increasing the inhibition efficiency. acs.org
Detailed Research Findings
While specific research detailing the corrosion inhibition performance of this compound is not extensively available in the public domain, the general behavior of tertiary and aliphatic amines provides a strong basis for predicting its potential efficacy. Studies on similar compounds demonstrate that they can act as effective corrosion inhibitors for steel in acidic media.
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many amine-based inhibitors, a mixed-type behavior is observed, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. ijcsi.pro
EIS measurements provide insights into the kinetics of the electrochemical processes occurring at the metal-electrolyte interface and the properties of the protective film. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor are indicative of effective adsorption and formation of a protective layer. nih.gov
The following tables present data from studies on representative amine-based corrosion inhibitors, illustrating their performance under various conditions.
Table 1: Inhibition Efficiency of a Tertiary Amine Inhibitor (DEAP) on Carbon Steel in a Thin Electrolyte Layer
| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 | 15.8 | - |
| 1.0 x 10⁻³ | 8.9 | 43.7 |
| 5.0 x 10⁻³ | 5.6 | 64.6 |
| 1.0 x 10⁻² | 3.2 | 79.7 |
| 2.5 x 10⁻² | 1.1 | 93.0 |
Data sourced from a study on 1,3-bis-diethylamino-propan-2-ol (DEAP), a tertiary amine. researchgate.net
Table 2: Electrochemical Parameters for an Amine-Based Inhibitor on Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |
| 0 | 60 | 120 | - |
| 50 | 150 | 80 | 60.0 |
| 100 | 280 | 55 | 78.6 |
| 200 | 550 | 30 | 89.1 |
| 500 | 980 | 18 | 93.9 |
Illustrative data based on typical performance of amine-based corrosion inhibitors. nih.govijeas.org
The adsorption of amine inhibitors on the metal surface often follows a specific adsorption isotherm, such as the Langmuir, Temkin, or Frumkin isotherm. The Langmuir isotherm is frequently observed, which assumes the formation of a monolayer of inhibitor molecules on the metal surface. nargesgoudarzi.com
Environmental Science and Safety Research
Environmental Fate and Degradation Pathways
While specific, detailed environmental degradation studies for N-Methyldipropylamine are not extensively documented in publicly available literature, its potential pathways can be inferred from its chemical structure as a tertiary amine and the behavior of similar compounds.
Potential Degradation Pathways:
Biodegradation: As an organic amine, this compound can be a substrate for microbial degradation. Studies on analogous amine compounds, such as N,N-dimethylbenzylamine (DMBA), have shown significant biodegradation under anaerobic conditions, whereas other similar amines prove more resistant. nih.gov This suggests that the biodegradability of this compound is possible but would be highly dependent on specific environmental conditions and the presence of adapted microbial communities.
Atmospheric Oxidation: Volatilized amines can be subject to oxidation in the atmosphere, primarily through reactions with hydroxyl radicals. nih.gov This process would break down the compound into smaller, potentially less harmful substances.
Formation of Transformation Products: A significant concern with the environmental presence of tertiary amines is their potential to act as precursors to the formation of N-nitrosamines. nih.gov Research has shown that other N-nitrosamines, such as N-nitrosodibutylamine (NDBA) and N-nitrosodiphenylamine (NDPhA), have been detected in freshwater sediments, indicating that precursor amines are present and can be transformed in the environment. elsevierpure.com The reaction of this compound with nitrosating agents (like nitrite (B80452) under acidic conditions) could potentially form N-nitroso-N-methyldipropylamine, a compound of potential toxicological concern.
The persistence of any chemical is not an inherent, fixed property but is influenced by a combination of its specific characteristics and the prevailing environmental conditions. nih.gov
Studies in Nitrogen Cycle Understanding
The nitrogen cycle is a fundamental biogeochemical process in which nitrogen is converted among its various chemical forms, moving between the atmosphere, terrestrial, and marine ecosystems. nih.govberkeley.edu Key microbial processes within this cycle include nitrogen fixation, mineralization, immobilization, nitrification, and denitrification, which collectively govern the bioavailability of nitrogen—an essential nutrient for all life. khanacademy.orggrowmarkfs.com
Currently, there are no specific studies that directly investigate the role of this compound in the nitrogen cycle. However, based on its chemical composition as a nitrogen-containing organic compound, its role can be understood through its degradation and subsequent participation in the cycle's key stages.
Mineralization (Ammonification): Upon degradation by soil microbes, the organic nitrogen within the this compound molecule would be converted into inorganic ammonia (B1221849) (NH₃) or ammonium (B1175870) (NH₄⁺). growmarkfs.com This process, known as mineralization, releases the nitrogen into a form that can be utilized by plants and other microorganisms.
Immobilization: Soil microorganisms require nitrogen for their own cellular growth and can assimilate ammonium and nitrate (B79036) from the soil, temporarily locking it up in microbial biomass. frontiersin.org This process, called immobilization, is a natural part of the cycle that balances nitrogen availability. frontiersin.org
Nitrification: The ammonium produced from the mineralization of this compound can undergo nitrification. This is a two-step process where bacteria first convert ammonium to nitrite (NO₂⁻) and then other bacteria convert nitrite to nitrate (NO₃⁻). growmarkfs.comfrontiersin.org Nitrate is a primary form of nitrogen taken up by plants. frontiersin.org
The introduction of significant quantities of nitrogen-containing compounds like this compound into the environment could potentially impact the nitrogen cycle. While its breakdown can provide a source of bioavailable nitrogen, excessive amounts released through industrial effluent or spills could contribute to nitrogen loading in ecosystems, potentially leading to eutrophication in aquatic environments. berkeley.edu
Ecotoxicity and Bioaccumulation Potential
The ecotoxicity of a substance describes its potential to cause harm to organisms in the environment. This compound is classified as Water Hazard Class 3 (WGK 3), a designation from Germany's Federal Water Act, which signifies that the substance is severely hazardous to water. sigmaaldrich.comsigmaaldrich.com This classification suggests a high potential for adverse effects on aquatic life.
Detailed ecotoxicological studies, such as those determining the median lethal concentration (LC50) for specific aquatic organisms, are not widely available for this compound in the reviewed literature. However, the potential for acute aquatic toxicity can be inferred from a chemical's physicochemical properties, which influence its bioavailability and reactivity. nih.gov
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment and becomes concentrated in its tissues at a level higher than the surrounding medium. nih.gov This potential is often predicted using the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity, or tendency to dissolve in fats and oils rather than water. nih.gov A high Kow value often indicates a higher potential for bioaccumulation. Specific experimental data on the bioaccumulation factor (BAF) or the Kow for this compound is limited in the available scientific literature.
| Parameter | Finding | Reference |
|---|---|---|
| Water Hazard Class (WGK) | Class 3: Severely hazardous to water | sigmaaldrich.comsigmaaldrich.com |
| Aquatic Toxicity (LC50/EC50) | Specific data not available in reviewed sources. | |
| Bioaccumulation Potential | Specific data (Kow, BAF) not available in reviewed sources. |
Mobility in Soil
The mobility of a chemical in soil determines its likelihood of moving through the soil profile, potentially reaching groundwater, or remaining bound to soil particles. chemsafetypro.com This property is primarily quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized soil-water partition coefficient (Koc). chemsafetypro.comepa.gov A low Koc value indicates high mobility, while a high Koc value suggests the substance is strongly adsorbed to soil and is relatively immobile. chemsafetypro.com
For ionizable organic compounds like this compound, which is a base, soil mobility is complex and significantly influenced by the soil's pH and the compound's acid dissociation constant (pKa). researchgate.net
At a soil pH below the pKa of this compound, the amine group will be predominantly protonated, carrying a positive charge (R₃NH⁺).
This positively charged cation will be subject to strong electrostatic attraction to the negatively charged surfaces of soil components like clay minerals and organic matter. researchgate.net
This strong sorption would result in a high effective Koc value and, consequently, low mobility in most acidic to neutral soils.
Conversely, in soils with a pH significantly above the compound's pKa, it would exist primarily in its neutral, un-ionized form. In this state, sorption would be governed more by partitioning into soil organic matter, and the compound would likely exhibit higher mobility. researchgate.net Specific experimental Koc or pKa values for this compound are not detailed in the reviewed sources, but the principles governing organic bases indicate its mobility is highly conditional on soil chemistry.
| Koc Value | Mobility Class | Interpretation |
|---|---|---|
| < 50 | Very High | Substance is not adsorbed and leaches readily. |
| 50 - 150 | High | Substance has low adsorption. |
| 150 - 500 | Medium | Substance has moderate adsorption. |
| 500 - 2000 | Low | Substance has high adsorption. |
| > 2000 | Slight/Immobile | Substance is strongly adsorbed to soil. |
This table presents a general soil mobility classification based on Koc values.
Safety and Handling Protocols in Research and Industrial Settings
Due to its hazardous properties, the handling of this compound in any setting requires strict adherence to safety protocols to minimize exposure and risk. It is classified as a highly flammable liquid and vapor and causes severe skin burns and eye damage. sigmaaldrich.comnih.gov
Engineering Controls:
Ventilation: Work should be conducted in a well-ventilated area or, preferably, under a chemical fume hood to prevent the inhalation of vapors. fishersci.comspectrumchemical.com
Equipment: Use explosion-proof electrical, ventilating, and lighting equipment. fishersci.com All metal parts of equipment must be grounded to avoid ignition of vapors by static electricity discharge. fishersci.com
Facilities: Safety showers and eye wash stations must be readily accessible in the immediate work area. spectrumchemical.com
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield. sigmaaldrich.comfishersci.com
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact. fishersci.comsigmaaldrich.com
Respiratory Protection: If engineering controls are insufficient, use a suitable respirator with a filter appropriate for organic vapors (e.g., type ABEK EN14387). sigmaaldrich.com
Handling and Storage Procedures:
Handling: Wash hands and any exposed skin thoroughly after handling. fishersci.com Do not eat, drink, or smoke in the work area. spectrumchemical.com Avoid breathing mists or vapors. spectrumchemical.com Use only non-sparking tools to prevent ignition. fishersci.com
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.comspectrumchemical.com Keep away from heat, sparks, open flames, and other ignition sources. fishersci.com Store in a designated flammables or corrosives area, away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides. fishersci.com The storage area should be locked up or accessible only to authorized personnel. sigmaaldrich.com
Spill and Disposal:
Spills: In case of a spill, remove all sources of ignition and evacuate the area. fishersci.com Absorb the spill with an inert, non-combustible material and place it in a suitable, closed container for disposal. fishersci.com
Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant. fishersci.comspectrumchemical.com The substance should not be released into the environment. fishersci.com
| Classification | Code | Description |
|---|---|---|
| Hazard Class | Flam. Liq. 2 | Flammable Liquid, Category 2 |
| Skin Corr. 1B | Skin Corrosion, Category 1B | |
| Hazard Statement | H225 | Highly flammable liquid and vapor. sigmaaldrich.com |
| H314 | Causes severe skin burns and eye damage. sigmaaldrich.com | |
| Precautionary Statement (Examples) | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. fishersci.com |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. fishersci.com | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. fishersci.com | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. fishersci.com | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. sigmaaldrich.com | |
| P403+P235 | Store in a well-ventilated place. Keep cool. nih.gov |
Q & A
Q. What analytical techniques are recommended for characterizing N-Methyldipropylamine in synthetic chemistry workflows?
this compound is typically characterized using gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For example, H NMR (δ = 2.86 ppm for CH, 3.07 ppm for CH groups) and C NMR (δ = 40.27 ppm for CH, 58.22 ppm for CH) provide unambiguous identification . Quantitative analysis can be supplemented with ion chromatography when studying ionic derivatives (e.g., N-Methyldipropylammonium salts) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is a flammable liquid (UN 2924) with severe skin/eye corrosion hazards. Key safety measures include:
Q. How is this compound synthesized, and what are typical yields?
A common method involves the alkylation of dipropylamine with methyl iodide under basic conditions. For example, reacting dipropylamine with CHI in the presence of KCO in acetone at 50°C yields ~70–80% product after distillation. Higher yields (96%) are achievable when synthesizing derivatives like N-Methyldipropylammonium bis(trifluoromethylsulfonyl)imide by reacting the amine with LiNTf and HCl in water .
Advanced Research Questions
Q. How can solvent effects influence the reactivity of this compound in ionic liquid synthesis?
this compound’s reactivity in forming hydrophobic ionic liquids (e.g., [(CH)(n-CH)NH][NTf]) is highly solvent-dependent. Aprotic polar solvents (e.g., acetonitrile) favor faster proton transfer and salt formation, while aqueous media require precise pH control to avoid side reactions. Kinetic studies show a 3x rate increase in acetonitrile compared to water .
Q. What strategies resolve contradictions in reported catalytic activity of this compound-derived salts?
Discrepancies in catalytic efficiency often arise from impurity profiles (e.g., residual Li or Cl) or hydration states . Rigorous purification (e.g., repeated washing with diethyl ether) and characterization via elemental analysis or ion chromatography are critical. Comparative studies using standardized substrates (e.g., benzyl bromide alkylation) can isolate solvent or counterion effects .
Q. How does structural modification of this compound impact its application in switchable-hydrophilicity solvents (SHS)?
Modifying the alkyl chain length (e.g., substituting propyl with butyl) alters the hydrophobic-lipophilic balance (HLB) , affecting CO-triggered phase changes. For SHS applications, This compound’s optimal chain length provides a balance between low viscosity (enhancing diffusion) and sufficient hydrophobicity for efficient solvent recovery .
Q. What are the challenges in quantifying trace degradation products of this compound in environmental samples?
Degradation products like N-nitrosamines (potential carcinogens) require sensitive detection methods. Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits of 0.1 ppb. However, matrix effects (e.g., humic acids in water) necessitate isotope dilution assays (e.g., using N-labeled internal standards) for accuracy .
Methodological Guidelines
- Experimental Design : For kinetic studies of this compound reactions, use in situ FTIR to monitor intermediate formation and stopped-flow techniques for fast reactions (<1 sec) .
- Data Validation : Cross-reference NMR assignments with computational tools (e.g., DFT-based chemical shift predictions ) to confirm structural integrity .
- Contradiction Analysis : Apply Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity) affecting reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
